![molecular formula C22H22N4O3 B2992351 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 904270-56-0](/img/structure/B2992351.png)
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a chemical compound that has been studied for its potential application in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Spiro[furan-3,3′-indoline] Derivatives : A method for synthesizing functionalized spiro[furan-3,3′-indoline] derivatives via domino reactions of N-phenacylpyridinium bromides or N-ethoxycarbonylmethylenepyridinium bromide with isatinylidene acetoacetate has been developed. This process includes sequential Michael addition and intramolecular substitution, highlighting the chemical versatility of furan and indoline derivatives (Liu, Fang, & Yan, 2013).
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions : Furan-2-ylmethyl and other heteroaromatic tosylacetates have been shown to undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This illustrates the compound's potential in facilitating complex rearrangement reactions (Craig et al., 2005).
Visible-light-induced Aerobic Dearomative Reaction of Indole Derivatives : This research demonstrates the synthesis of oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one via a visible-light-induced aerobic dearomative reaction of indoles, showcasing the application of furan and indoline derivatives in creating complex heterocyclic structures (Zhang et al., 2016).
Biological Activity and Applications
Crystal Structure and Molecular Docking Studies : The title compound has been synthesized and its structure analyzed through various spectroscopic methods. Molecular docking studies suggest potential anti-mycobacterial, anti-microbial, and anti-cancer activities, indicating its relevance in drug discovery and biological research (Nishtala & Basavoju, 2018).
Metal Complexes of Heterocyclic Hydrazone Schiff-Bases : This study reports on new isatinic hydrazone Schiff-base ligands, including furan derivatives, and their metal complexes. Spectral characterisation and biological studies suggest potential effects against gram-positive and gram-negative bacterial strains, highlighting the compound's potential in antimicrobial research (Yousif et al., 2017).
Catalytic Activity
- N,N'-Bisoxalamides in Cu-Catalyzed Coupling Reactions : N,N'-Bis(furan-2-ylmethyl)oxalamide has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research underscores the utility of oxalamide derivatives in catalysis, offering a broad range of applications in synthetic chemistry (Bhunia, Kumar, & Ma, 2017).
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(24-14-16-7-10-23-11-8-16)22(28)25-15-19(20-6-3-13-29-20)26-12-9-17-4-1-2-5-18(17)26/h1-8,10-11,13,19H,9,12,14-15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUOWGDFEIIPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide |
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